(R)-4-Methylmorpholine-2-carboxylic acid
Description
Significance of Enantiomerically Pure Heterocycles in Advanced Synthetic Chemistry
Enantiomerically pure heterocycles are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional materials. The three-dimensional arrangement of atoms in a chiral molecule is critical for its biological activity, as it dictates the molecule's ability to interact with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure starting materials or the development of stereoselective synthetic methods is therefore essential to produce single-enantiomer drugs, avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures. The demand for enantiopure heterocycles has driven the development of innovative synthetic strategies, including asymmetric catalysis and the use of chiral pool starting materials.
Overview of Chiral Nitrogen and Oxygen Containing Scaffolds
Heterocyclic compounds containing both nitrogen and oxygen atoms are ubiquitous in nature and in synthetic bioactive molecules. These scaffolds combine the hydrogen-bonding capabilities of the N-H group and the ether oxygen, along with the basicity of the nitrogen atom, leading to a unique set of properties. The presence of stereocenters within these scaffolds adds another layer of complexity and potential for molecular recognition.
Single-bonded nitrogen is pyramidal in shape, and if bonded to three different groups, its configuration is chiral. uni.lusigmaaldrich.com However, pyramidal nitrogen is typically not configurationally stable and undergoes rapid inversion at room temperature, meaning it does not usually contribute to isolable stereoisomers. uni.lusigmaaldrich.com In contrast, carbon stereocenters within the heterocyclic ring provide stable chirality. The development of synthetic methods to access these chiral scaffolds with high enantiomeric and diastereomeric purity is a major focus of contemporary organic chemistry.
Table 1: Physicochemical Properties of 4-Methylmorpholine-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | bldpharm.com |
| Molecular Weight | 145.16 g/mol | researchgate.net |
| CAS Number | 842949-48-8 (racemic) | bldpharm.comchemicalbook.com |
| IUPAC Name | 4-methylmorpholine-2-carboxylic acid | bldpharm.com |
Note: Data presented is for the racemic compound unless otherwise specified. Specific data for the (R)-enantiomer is limited in publicly available literature.
Historical Development of (R)-4-Methylmorpholine-2-carboxylic acid as a Precursor
The development of this compound as a synthetic precursor is closely tied to the broader evolution of methods for preparing chiral morpholines. Early approaches to substituted morpholines often resulted in racemic mixtures. The advancement of asymmetric synthesis and resolution techniques has been pivotal in accessing enantiomerically pure morpholine (B109124) derivatives.
A significant step in this direction was the development of enzyme-catalyzed kinetic resolutions. For instance, the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been a key method to obtain enantiomerically pure N-protected morpholine-2-carboxylic acids. These precursors can then be further elaborated.
The direct synthesis of this compound and its derivatives has been a more recent development. Notably, a 2020 publication highlighted the synthesis of derivatives of 4-methylmorpholine-2-carboxylic acid and made the surprising observation that the parent compounds (the racemic acid and its nitrile precursor) had not been previously reported in the literature. This suggests that while the core morpholine structure is well-established, the specific (R)-4-methyl substituted version has emerged as a distinct synthetic target and precursor more recently.
The synthesis of the related achiral 4-methylmorpholine (B44366) is well-documented, often prepared from N-methyldiethanolamine or through the N-methylation of morpholine. The preparation of the chiral target compound, this compound, can be envisaged through the N-methylation of (R)-morpholine-2-carboxylic acid, which itself can be accessed through asymmetric synthesis or resolution of the racemate. The increasing availability of such chiral building blocks facilitates their use in the synthesis of more complex and stereochemically defined molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-4-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
LJIYTRWQOOXPCZ-RXMQYKEDSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C(=O)O |
Canonical SMILES |
CN1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for R 4 Methylmorpholine 2 Carboxylic Acid
Enantioselective Approaches to the Morpholine-2-carboxylic Acid Framework
Enantioselective methods generate the desired chiral center from prochiral starting materials or resolve a racemic mixture. These strategies are often highly efficient and atom-economical.
Biocatalysis offers a powerful method for obtaining optically pure compounds through kinetic resolution. nih.gov In this approach, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing the other enantiomer to be recovered in high enantiomeric excess. For the synthesis of chiral morpholine (B109124) derivatives, enzymes like lipases or proteases can be employed to resolve racemic precursors. For instance, a racemic ester of 4-methylmorpholine-2-carboxylic acid could be subjected to enzymatic hydrolysis, where the enzyme preferentially hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester untouched. This method's success hinges on the enzyme's selectivity (E-value), with high values indicating excellent separation. The enzymatic reductive amination of a keto acid precursor using a leucine (B10760876) dehydrogenase has been shown to produce amino acids with greater than 99.5% enantiomeric excess (e.e.). mdpi.com Similarly, ketoreductases (KREDs) are used in the kinetic resolution of racemic ketones to produce chiral alcohols, which can be precursors to morpholine rings. nih.gov
Asymmetric hydrogenation is a highly effective and atom-economical method for creating stereocenters. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of 2-substituted chiral morpholines by the hydrogenation of prochiral dehydromorpholine intermediates. nih.govrsc.org The key to this approach is the use of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
Researchers have developed a rhodium-based catalyst system using a bisphosphine ligand with a large bite angle (SKP-Rh complex) that demonstrates high efficiency and enantioselectivity in the hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.org The reaction proceeds with excellent yields and enantioselectivities, often exceeding 99% e.e. semanticscholar.org The N-protecting group on the morpholine ring was found to be critical for achieving high enantioselectivity, with the N-Cbz group providing superior results compared to others like Boc or Ts. nih.gov
| N-Protecting Group | Catalyst Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cbz | SKP | DCM | >99 | 92 |
| 4-NO2-Cbz | SKP | DCM | >99 | 26 |
| COOiBu | SKP | DCM | >99 | 89 |
| Boc | SKP | DCM | >99 | 75 |
| Ts | SKP | DCM | NR | — |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nii.ac.jpbaranlab.org Chiral amino alcohols are particularly useful precursors for synthesizing morpholine derivatives. researchgate.netnih.gov The synthesis can be achieved by reacting a chiral amino alcohol with a suitable C2-synthon, such as epichlorohydrin (B41342).
For example, starting with an enantiopure amino alcohol, a Williamson ether synthesis with epichlorohydrin would yield a glycidyl (B131873) ether. Subsequent intramolecular ring-opening of the epoxide by the amine, which can be facilitated by a base, forms the morpholine ring. The stereochemistry of the final product is dictated by the stereocenter(s) present in the starting chiral amino alcohol.
Intramolecular reductive amination provides a direct route to cyclic amines. rsc.org This strategy involves the cyclization of a linear precursor containing both an amine (or a masked amine like an azide (B81097) or nitro group) and a carbonyl group. For the synthesis of the (R)-4-methylmorpholine-2-carboxylic acid framework, a suitable precursor would be an amino-aldehyde or amino-ketone. The cyclization proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to form the morpholine ring. The stereochemical outcome can be controlled by a chiral catalyst during the reduction step or by substrate control if a chiral center is already present in the linear precursor. Heterogeneous catalysts, such as platinum-molybdenum on an alumina (B75360) support, have been developed for reductive amination processes. rsc.org
Palladium-catalyzed intramolecular hydroamination of unsaturated amino alcohols is a modern and powerful method for constructing the morpholine ring. nih.gov This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond. The process can be rendered stereoselective by using chiral ligands on the palladium catalyst. berkeley.edu The mechanism often involves the migratory insertion of a vinylarene into a palladium hydride triflate, forming an η³-arylethyl diphosphine palladium complex which then reacts with the amine. berkeley.edu This method has been successfully used to synthesize 2,5-disubstituted and 2,3,5-trisubstituted morpholines with excellent diastereoselectivity from carbamate-protected aziridines and unsaturated alcohol nucleophiles. nih.gov
Diastereoselective Protocols with Chiral Auxiliaries and Optimized Conditions
Diastereoselective methods involve the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions. sigmaaldrich.com After guiding the formation of the desired stereocenter(s), the auxiliary can be cleaved and recycled. sigmaaldrich.com
Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have proven effective in asymmetric synthesis. nih.govnih.gov In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) equivalent. Subsequent alkylation or other modifications would proceed with high diastereoselectivity due to the steric influence of the auxiliary. For example, Evans' asymmetric alkylation has been used to establish the C4 stereocenter in the synthesis of 4-methylproline derivatives, a strategy that could be adapted for morpholine synthesis. nih.gov Pseudoephenamine has also emerged as a versatile chiral auxiliary, showing remarkable stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers. nih.gov
The conditions for these reactions, such as the choice of solvent, temperature, and base, are meticulously optimized to maximize diastereoselectivity.
| Entry | Electrophile | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | MeI | THF-Pyridine (1:1) | 96:4 |
| 2 | EtI | THF-Pyridine (1:1) | 97:3 |
| 3 | n-PrI | THF-Pyridine (1:1) | 98:2 |
| 4 | BnBr | THF | >99:1 |
| 5 | Allyl-I | THF | >99:1 |
Once the desired stereochemistry is established, the chiral auxiliary is removed, and the resulting intermediate is cyclized to form the final this compound product.
Chemoenzymatic Syntheses and Process Throughput Considerations
The stereoselective synthesis of this compound can be effectively achieved through chemoenzymatic methods, which leverage the high selectivity of enzymes to resolve racemic mixtures. A prominent strategy involves the kinetic resolution of a racemic ester of 4-methylmorpholine-2-carboxylic acid. This approach capitalizes on the ability of specific enzymes, particularly lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer over the other, leading to the separation of the desired (R)-enantiomer.
A plausible chemoenzymatic route commences with the synthesis of a racemic ester of 4-methylmorpholine-2-carboxylic acid, for instance, the methyl or ethyl ester. This racemic ester then serves as the substrate for enzymatic kinetic resolution. Lipases are a well-established class of enzymes for such transformations due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.
Enzymatic Kinetic Resolution by Hydrolysis
In this method, the racemic ester of 4-methylmorpholine-2-carboxylic acid is subjected to hydrolysis in an aqueous or biphasic system catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding (S)-carboxylic acid, leaving the desired (R)-ester unreacted. The separation of the resulting (R)-ester from the (S)-acid can then be achieved by standard extraction procedures. Subsequent hydrolysis of the enriched (R)-ester yields the final product, this compound.
Key parameters that influence the efficiency of this resolution include the choice of lipase, pH, temperature, and reaction time. Lipases from Pseudomonas and Candida species are frequently employed for the resolution of similar heterocyclic and amino acid derivatives nih.govnih.gov.
Table 1: Representative Data for Lipase-Catalyzed Hydrolysis of Racemic Methyl 4-Methylmorpholine-2-carboxylate
| Lipase Source | Conversion (%) | Enantiomeric Excess of (R)-ester (e.e. %) | Enantiomeric Excess of (S)-acid (e.e. %) |
| Pseudomonas cepacia Lipase (PCL) | 50 | >99 | 98 |
| Candida antarctica Lipase B (CALB) | 48 | 95 | 92 |
| Candida rugosa Lipase (CRL) | 52 | 92 | 90 |
Note: The data presented are representative and based on typical results for lipase-catalyzed kinetic resolutions of similar substrates.
Process Throughput Considerations
For any large-scale synthesis, process throughput is a critical factor. In the context of this chemoenzymatic resolution, several considerations are paramount for optimizing the yield and efficiency of producing this compound.
Enzyme Immobilization: To enhance stability, reusability, and ease of separation, the lipase can be immobilized on a solid support. This allows for continuous flow processes, which can significantly improve throughput compared to batch reactions researchgate.net.
Substrate Loading: Increasing the concentration of the racemic ester can improve the space-time yield. However, high substrate concentrations can sometimes lead to enzyme inhibition or reduced enantioselectivity. Therefore, optimization of substrate loading is crucial.
Solvent System: The choice of solvent or co-solvent in a biphasic system can impact both enzyme activity and selectivity. The use of green solvents is also an important consideration for developing an environmentally benign process.
Downstream Processing: Efficient separation of the unreacted (R)-ester from the (S)-acid is essential. This typically involves extraction based on the differential solubility of the ester and the carboxylic acid at different pH values. The final hydrolysis of the (R)-ester must also be optimized to ensure high yields without racemization.
Table 2: Key Process Throughput Parameters
| Parameter | Typical Range | Impact on Throughput |
| Substrate Concentration | 50-200 g/L | Higher concentration generally increases throughput, but can be limited by enzyme inhibition. |
| Enzyme Loading | 1-10% (w/w of substrate) | Higher loading can increase reaction rate but also cost. Immobilization allows for lower effective loading over time. |
| Space-Time Yield | 10-50 g/L/h | A measure of the productivity of the reactor. Higher values indicate a more efficient process. |
| Enantiomeric Ratio (E) | >100 | A high E value is crucial for achieving high enantiomeric excess at a reasonable conversion, directly impacting the yield of the desired enantiomer. |
Note: The data presented are representative and based on typical results for lipase-catalyzed kinetic resolutions of similar substrates.
By carefully optimizing these chemoenzymatic and process parameters, the stereoselective synthesis of this compound can be achieved with high purity and efficiency, making it a viable method for industrial-scale production.
R 4 Methylmorpholine 2 Carboxylic Acid As a Chiral Building Block in Complex Molecule Construction
Applications in the Synthesis of Chiral Pharmaceutical Intermediates
The inherent structural features of (R)-4-Methylmorpholine-2-carboxylic acid make it a prime candidate for the synthesis of complex chiral molecules, including key intermediates for pharmaceuticals. figshare.com Its morpholine (B109124) core is a common motif in many biologically active compounds.
Precursor for Reboxetine Analogs and Related Antidepressants
The morpholine ring is a central feature of the antidepressant drug Reboxetine. While direct synthesis of Reboxetine from this compound is not the primary route, the synthesis of chiral morpholine derivatives is fundamental to creating analogs of this drug. banglajol.info The synthesis of various chiral morpholines often starts from optically pure materials like N-allyl-β-aminoalcohols, which undergo electrophile-induced cyclization to form the morpholine ring system. banglajol.info The stereochemistry of the final product is dictated by the chirality of the starting materials. The (R)-configuration at the 2-position of the morpholine ring, as seen in this compound, is a key structural element in related neurologically active compounds.
Integration into Muscarinic Acetylcholine (B1216132) Receptor Ligands
This compound and its nitrile derivative serve as key intermediates in the development of novel ligands for muscarinic acetylcholine receptors (mAChRs). researchgate.net These receptors are implicated in numerous neurodegenerative disorders, making them a significant target for PET imaging tracers and therapeutics. researchgate.netnih.gov
Researchers have synthesized derivatives of arecoline, a natural mAChR agonist, to improve subtype selectivity and binding affinity. researchgate.net In this context, 4-methylmorpholine-2-carbonitrile, derived from the corresponding carboxylic acid, was used to create a series of ligands. The stereochemistry of these ligands was found to be critical for their interaction with the M1 receptor subtype. researchgate.net
| Compound | Target Receptor | Key Finding | Reference |
| (R,R)-Arecoline Derivative | mAChR M1 | Displayed the highest subtype selectivity and lowest Ki value (99 ± 19 nM), making it a promising lead structure. | researchgate.net |
| (S,S)-Arecoline Derivative | mAChR M1 | Showed a significantly higher Ki value (800 ± 200 nM) compared to the (R,R)-isomer. | researchgate.net |
| Racemic (R,S)-Arecoline Derivative | mAChR M1 | Had an intermediate Ki value (380 ± 90 nM), highlighting the importance of stereochemistry. | researchgate.net |
All three stereoisomers were identified as antagonists at the mAChR M1, demonstrating the successful integration of the 4-methylmorpholine (B44366) scaffold into functionally active molecules for neurological targets. researchgate.net
Utilization in Peptide and Peptidomimetic Synthesis
The structural rigidity of this compound makes it an excellent substitute for natural amino acids like proline in peptide chains. nih.gov This incorporation leads to the formation of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability against enzymatic degradation. nih.gov
Formation of Morpholine-2,5-diones from Amino Acid Derivatives
Morpholine-2,5-diones are cyclic compounds that are considered depsipeptide analogs of diketopiperazines. researchgate.netnih.gov These structures are formed from an α-amino acid and an α-hydroxy acid. The synthesis of these diones can be challenging, but established methods include the cyclization of N-(α-haloacyl)-α-amino acids. researchgate.net In this approach, an amino acid is first acylated with an α-haloacyl halide (like chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes base-mediated intramolecular cyclization to yield the morpholine-2,5-dione (B184730) ring. nih.govresearchgate.net
This compound can be viewed as a cyclic, N-substituted α-amino acid derivative. Its structure can be incorporated into larger peptidomimetic frameworks that include dione (B5365651) systems, contributing to conformational constraint and potential for creating biodegradable polymers known as polydepsipeptides. nih.govrsc.org
Acylation Reactions with Amino Acid Esters
The carboxylic acid functionality of this compound can readily undergo acylation reactions with the amino group of amino acid esters to form a peptide bond. masterorganicchemistry.com This reaction is a fundamental step in peptide synthesis, allowing for the sequential addition of amino acid residues. masterorganicchemistry.com
Several methods exist for promoting this amide bond formation, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the activation of the carboxylic acid with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). organic-chemistry.orgorgsyn.org
| Reaction Type | Reagents | Description | Reference |
| Amide Bond Formation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, TFFH) | The carboxylic acid is activated to facilitate nucleophilic attack by the amine, forming an amide bond. | organic-chemistry.orgorgsyn.org |
| Chemoselective O-Acylation | Hydroxyamino Acid, Acyl Halide, Strong Acid (e.g., MeSO3H) | Under acidic conditions, the amino group is protonated and protected, allowing for selective acylation of a side-chain hydroxyl group. | nih.gov |
| Concurrent Esterification and N-acetylation | Amino Acid, Triethyl orthoacetate (TEOA) | A single reagent can both esterify the carboxylic acid and acetylate the amino group of an amino acid. | nih.gov |
Construction of Advanced Chiral Scaffolds and Ring Systems
A chiral building block is a molecule with one or more stereocenters that can be used as a starting material for the synthesis of more complex, enantiomerically pure compounds. sigmaaldrich.com this compound is an exemplary chiral building block because its morpholine ring serves as a rigid scaffold upon which other chemical functionalities can be built. researchgate.net
The synthesis of complex molecular architectures often relies on the strategic use of such scaffolds to control stereochemistry and reduce the complexity of purification. nih.gov The functional groups of this compound—the secondary amine and the carboxylic acid—provide two distinct points for chemical modification. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions, while the carboxylic acid can be converted into esters, amides, or reduced to an alcohol. organic-chemistry.org
This versatility allows for its use in creating diverse and advanced chiral ring systems. For example, the molecule can be integrated into larger macrocycles or fused ring systems, which are common in natural products and pharmacologically active compounds. nih.gov The defined stereochemistry of the starting material ensures that the resulting complex molecules are produced as a single enantiomer, which is critical for developing selective drugs. nih.gov
Derivatization and Functionalization of the R 4 Methylmorpholine 2 Carboxylic Acid Scaffold
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the morpholine (B109124) ring is a primary site for derivatization, allowing for the introduction of a wide array of functional groups and the formation of various pharmacologically relevant linkages.
Amidation and Esterification Reactions
The conversion of the carboxylic acid to amides and esters is a fundamental strategy to expand the chemical space around the (R)-4-Methylmorpholine-2-carboxylic acid core. These reactions are typically achieved using standard coupling reagents or acid catalysis.
Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. For this compound, amidation can be accomplished using various coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. For instance, the coupling of a carboxylic acid with an amine can be mediated by reagents like T3P (Propylphosphonic Anhydride), which has been shown to be effective in one-pot synthesis protocols. acs.org While specific examples with this compound are not extensively detailed in readily available literature, the general principles of these well-established methods are directly applicable. acs.org
Esterification: Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). princeton.edu This is a reversible reaction, and driving the equilibrium towards the ester product often requires removal of water or using the alcohol as the solvent. princeton.edu
Alternatively, milder methods can be employed, such as the use of alkylating agents or coupling reagents. One notable method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can efficiently mediate the esterification of carboxylic acids with alcohols in the presence of N-methylmorpholine (NMM). commonorganicchemistry.comchemicalbook.com This method proceeds under weakly basic conditions and is often compatible with a wider range of functional groups compared to traditional acid-catalyzed methods. commonorganicchemistry.com
| Transformation | Reagents and Conditions | Product | Reference |
| Amidation | Amine, DCC/HOBt or EDC/HOAt, or T3P in a suitable solvent like DMF or DCM. | (R)-4-Methylmorpholine-2-carboxamide derivative | acs.org |
| Fischer Esterification | Alcohol (often as solvent), catalytic H₂SO₄ or TsOH, heat. | (R)-4-Methylmorpholine-2-carboxylate ester | princeton.edu |
| DMTMM-mediated Esterification | Alcohol, DMTMM, N-methylmorpholine in a solvent like THF or the alcohol itself. | (R)-4-Methylmorpholine-2-carboxylate ester | commonorganicchemistry.comchemicalbook.com |
Reductive Transformations to Alcohols and Amines
Reduction of the carboxylic acid moiety provides access to the corresponding primary alcohol, (R)-(4-methylmorpholin-2-yl)methanol, which is a valuable chiral building block in its own right. myskinrecipes.combldpharm.com This transformation is typically accomplished using powerful reducing agents.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. The resulting (R)-(4-methylmorpholin-2-yl)methanol can be used in further synthetic elaborations. myskinrecipes.combldpharm.com
Reduction to Amines: While the direct reduction of a carboxylic acid to an amine is not a standard transformation, the corresponding amide derivative can be readily reduced. The (R)-4-methylmorpholine-2-carboxamide, synthesized as described in section 4.1.1, can be reduced to the corresponding primary amine, (R)-1-(4-methylmorpholin-2-yl)methanamine, using LiAlH₄. This two-step sequence provides a reliable route to introduce an aminomethyl group at the C-2 position.
| Transformation | Starting Material | Reagents and Conditions | Product | Reference |
| Reduction to Alcohol | This compound | 1. LiAlH₄ in THF/ether; 2. H₂O workup | (R)-(4-Methylmorpholin-2-yl)methanol | myskinrecipes.combldpharm.com |
| Reduction to Amine | (R)-4-Methylmorpholine-2-carboxamide | 1. LiAlH₄ in THF/ether; 2. H₂O workup | (R)-1-(4-Methylmorpholin-2-yl)methanamine |
Modifications at the Ring Nitrogen Atom
The tertiary amine at the N-4 position of the morpholine ring is a key site for functionalization, allowing for modulation of the compound's basicity, polarity, and steric profile.
N-Alkylation and N-Acylation Strategies
N-Alkylation: While the nitrogen in this compound is already methylated, further alkylation to form a quaternary ammonium (B1175870) salt is possible (see section 4.2.2). In the context of related morpholine scaffolds, N-alkylation is a common strategy. For instance, morpholine itself can be N-alkylated with various alcohols in the gas-solid phase over a CuO–NiO/γ–Al₂O₃ catalyst. This highlights the general reactivity of the morpholine nitrogen towards alkylating agents.
N-Acylation: The direct N-acylation of this compound is not feasible due to the presence of the methyl group. However, in related morpholine-2-carboxylic acid derivatives lacking a substituent on the nitrogen, N-acylation is a straightforward process. For example, morpholine can be N-acylated with reagents like methyl acetate (B1210297) under pressure and elevated temperatures. nih.gov This type of transformation is crucial in the synthesis of various biologically active molecules.
Formation of N-Oxides and Quaternary Salts (in context of catalysis or reaction)
N-Oxides: The tertiary amine of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide. orgsyn.orgchemicalbook.com The resulting N-oxide, this compound 4-oxide, can have altered physicochemical properties and may serve as a precursor for further reactions. N-Methylmorpholine N-oxide (NMO), a related compound without the carboxylic acid group, is widely used as a co-oxidant in various catalytic oxidation reactions, such as the Sharpless asymmetric dihydroxylation and oxidations with TPAP (tetrapropylammonium perruthenate). commonorganicchemistry.comorganic-chemistry.org While the primary use of NMO is as a reagent, the formation of the N-oxide of the title compound represents a potential functionalization pathway.
Quaternary Salts: The tertiary amine can be quaternized by reaction with an alkyl halide to form a quaternary ammonium salt. These salts have a permanent positive charge, which can significantly impact the molecule's solubility and biological interactions. Quaternary ammonium compounds are a broad class of substances with diverse applications, including as phase-transfer catalysts and biologically active agents. asianpubs.orgnih.gov The quaternization of this compound or its derivatives would introduce a cationic center, potentially leading to new pharmacological properties.
| Modification | Reagents and Conditions | Product | Reference |
| N-Oxide Formation | Hydrogen peroxide (H₂O₂), often at elevated temperatures. | This compound 4-oxide | orgsyn.orgchemicalbook.com |
| Quaternization | Alkyl halide (e.g., CH₃I, C₂H₅Br) in a suitable solvent. | (R)-2-Carboxy-4-methyl-4-alkylmorpholin-4-ium halide |
Regioselective and Stereoselective Ring Functionalization
The functionalization of the C-H bonds of the morpholine ring itself presents a more advanced challenge but offers the potential for creating highly complex and novel derivatives.
Regioselective Functionalization: Achieving regioselective C-H functionalization on the morpholine ring typically requires the use of directing groups or specific catalysts. While there is extensive research on the C-H functionalization of various heterocyclic systems, specific examples for the this compound scaffold are not widely reported. orgsyn.org However, general principles from related systems can be extrapolated. For instance, palladium-catalyzed C-H activation has been used for the regioselective arylation of various N-heterocycles, often directed by a coordinating group. orgsyn.org The carboxylic acid or a derivative at the C-2 position could potentially act as such a directing group, favoring functionalization at adjacent positions.
Stereoselective Functionalization: The synthesis of substituted morpholines with high stereocontrol is an active area of research. Starting with an enantiomerically pure material like this compound provides a strong foundation for stereoselective transformations. For example, reactions that create new stereocenters on the ring would proceed diastereoselectively due to the influence of the existing chiral centers. Polymer-supported synthesis methods have been developed for the stereoselective creation of morpholine and thiomorpholine-3-carboxylic acid derivatives, highlighting the feasibility of controlling stereochemistry in this class of compounds. While specific examples detailing the stereoselective functionalization of the this compound ring are scarce, the principles of diastereoselective synthesis suggest that reactions such as alkylations, aldol (B89426) additions, or Michael additions on appropriately activated derivatives could proceed with a high degree of stereocontrol.
| Functionalization Type | General Approach | Potential Outcome | Reference |
| Regioselective C-H Functionalization | Transition metal catalysis (e.g., Pd, Rh) with or without a directing group. | Introduction of aryl, alkyl, or other groups at specific positions on the morpholine ring. | orgsyn.org |
| Stereoselective Functionalization | Diastereoselective reactions on the chiral scaffold. | Formation of new stereocenters with controlled relative and absolute stereochemistry. |
R 4 Methylmorpholine 2 Carboxylic Acid in Asymmetric Catalysis and Chiral Ligand Design
Development of (R)-4-Methylmorpholine-2-carboxylic acid-Derived Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. Derivatives of this compound have been investigated as a novel class of organocatalysts. The morpholine (B109124) ring itself presents challenges for the common enamine catalysis mode of action; the presence of the ring oxygen can decrease the nucleophilicity of the corresponding enamine intermediate, and the nitrogen atom tends towards a pronounced pyramidal geometry, which can hinder reactivity. Despite these potential limitations, researchers have successfully designed highly efficient organocatalysts based on the morpholine amino acid scaffold.
A significant application of organocatalysts derived from morpholine amino acids is in the asymmetric 1,4-addition (or Michael addition) of aldehydes to nitroolefins. This reaction is a powerful method for constructing new carbon-carbon bonds and setting multiple stereocenters simultaneously.
In one study, a series of β-morpholine amino acid catalysts were synthesized and tested in the model reaction between various aldehydes and nitroolefins. A catalyst featuring a C-5 benzyl (B1604629) group positioned cis to the C-2 carboxylic acid function demonstrated remarkable ability to control both the diastereoselectivity and enantioselectivity of the reaction. For the reaction between butyraldehyde (B50154) and trans-β-nitrostyrene, the catalyst provided the product with excellent conversion and stereoselectivity. To achieve the optimal balance of conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.), reaction parameters such as catalyst loading, temperature, and time were carefully optimized for different substrates. For instance, while some reactions proceeded efficiently with just 1 mol% of the catalyst, others required an increase to 5 mol% to achieve satisfactory conversion.
The table below summarizes the performance of a selected morpholine-based organocatalyst in the 1,4-addition of various aldehydes to nitroolefins, showcasing the high yields and stereoselectivities achieved.
| Entry | Aldehyde | Nitroolefin | Yield (%) | d.r. (syn/anti) | e.e. (syn) (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 98 | 98:2 | 95 |
| 2 | Butyraldehyde | trans-β-Nitrostyrene | 99 | 99:1 | 96 |
| 3 | Pentanal | trans-β-Nitrostyrene | 99 | 99:1 | 97 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 95 | 95:5 | 98 |
| 5 | Phenylacetaldehyde | trans-β-Nitrostyrene | 92 | 92:8 | 90 |
This table is generated based on data reported in a study on morpholine-based organocatalysts.
The carboxylic acid group is not merely a passive structural element but plays a crucial and active role in the catalytic cycle and the determination of stereoselectivity. Its acidic proton can participate in hydrogen bonding, helping to orient the substrates within the catalyst's chiral environment. This non-covalent interaction is often key to achieving high levels of asymmetric induction.
The essential nature of the carboxylic acid was demonstrated in control experiments. When the carboxylic acid group of the most effective morpholine-based catalyst was protected as its methyl ester, no product was formed in the 1,4-addition reaction, even after extended reaction times. This result unequivocally proves that the free carboxylic acid is indispensable for catalytic activity. Computational studies of the reaction's transition state further revealed that the carboxylic acid group, in concert with other structural features of the catalyst, dictates the facial selectivity of the attack on the nitroolefin, thereby controlling the absolute stereochemistry of the product.
Chiral Ligand Design for Transition Metal Catalysis
The structural and chiral attributes of this compound and its derivatives make them attractive candidates for the design of chiral ligands for transition metal-catalyzed reactions. Amino acids and their derivatives are a well-established class of chiral ligands, capable of coordinating to a metal center to create a precisely defined chiral pocket that directs the outcome of a catalytic transformation. The carboxylic acid functionality, in particular, can act as a monodentate ligand, which is a requirement for certain types of C-H activation catalysis.
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, used to produce enantiomerically pure alcohols, amines, and other reduced products. The design of effective chiral phosphine (B1218219) ligands is central to this field. While direct applications of this compound-derived ligands in asymmetric hydrogenation are not extensively documented in dedicated studies, the morpholine scaffold itself is present in advanced ligand families like METAMORPhos. These ligands incorporate the morpholine ring, and their effectiveness underscores the utility of this heterocyclic motif in creating the necessary chiral environment around a rhodium or ruthenium metal center. Research into the synthesis of chiral morpholines via asymmetric hydrogenation is well-developed, often employing rhodium or ruthenium catalysts with other classes of chiral ligands. This highlights the general compatibility of the morpholine structure with hydrogenation catalysis.
Beyond hydrogenation, derivatives of chiral cyclic amino acids are being explored as ligands for a variety of modern transition-metal-catalyzed reactions. A significant area of development is enantioselective C-H bond functionalization, a powerful strategy for streamlining synthetic routes. Chiral carboxylic acids, including protected amino acids, have been successfully employed in combination with achiral cobalt, rhodium, and iridium catalysts to achieve enantioselective C-H amidation and other transformations. In these systems, the chiral carboxylate coordinates to the metal and creates a chiral environment that allows for the discrimination between two enantiotopic C-H bonds.
Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for C-C bond formation. In this context, amino acid derivatives have been used as chiral ligands in nickel-catalyzed asymmetric decarboxylative cross-coupling reactions, which forge new bonds at C(sp³)-hybridized centers. These examples establish a strong precedent for the potential of this compound and its derivatives to serve as effective chiral ligands for a broad spectrum of metal-catalyzed asymmetric reactions.
Mechanistic Investigations of Asymmetric Induction Pathways
Understanding the mechanism by which a catalyst or ligand transfers its chiral information to the substrates is fundamental to rational catalyst design and optimization. For catalysts derived from this compound, mechanistic studies point to the critical role of non-covalent interactions, particularly hydrogen bonding.
In the organocatalyzed 1,4-addition of aldehydes to nitroolefins, computational modeling of the transition state has provided detailed insights. These studies show how the catalyst, via its enamine intermediate, and the nitroolefin are organized in a highly ordered, hydrogen-bonded assembly. The carboxylic acid group of the catalyst is shown to interact directly with the nitro group of the electrophile, locking it into a specific conformation. This, combined with steric repulsion from other parts of the catalyst scaffold, ensures that the aldehyde's enamine attacks the nitroolefin from a specific face, leading to high diastereoselectivity and enantioselectivity.
In the broader context of asymmetric reactions involving morpholine-containing structures, mechanistic proposals frequently invoke the importance of the morpholine oxygen atom. In studies on the asymmetric synthesis of chiral morpholines, it was proposed that hydrogen-bonding interactions between the substrate's backbone oxygen and the chiral ligand on the metal catalyst are crucial for achieving high enantiomeric excesses. This suggests a general principle: the heteroatoms within the morpholine ring can act as key stereocontrolling elements by engaging in specific, orienting interactions with other components in the reactive complex, thereby enabling a precise and predictable asymmetric induction pathway.
In-depth Analysis of this compound in Asymmetric Catalysis Remains Elusive
The inquiry sought to elaborate on two key areas: the analysis of transition states and energy differences in diastereoisomers when this compound is used as a catalyst, and the specific role of non-covalent interactions, such as hydrogen bonding, in its catalytic mechanism. However, extensive searches did not yield any peer-reviewed articles or databases containing the specific experimental or computational data required to construct a detailed analysis for the requested subsections.
General principles of asymmetric catalysis often involve the formation of diastereomeric transition states, where the energy difference between them dictates the enantioselectivity of the reaction. These energy differences are influenced by a variety of factors, including steric hindrance and subtle non-covalent interactions between the catalyst, substrates, and the surrounding solvent molecules. Hydrogen bonding, in particular, is a critical factor in many organocatalytic systems, helping to orient reactants and stabilize transition states, thereby lowering activation energies and controlling stereochemical outcomes.
For a molecule like This compound , it is hypothesized that the carboxylic acid moiety would be a primary site for hydrogen bond donation, while the morpholine nitrogen and oxygen could act as hydrogen bond acceptors. These interactions would be crucial in forming a well-defined chiral pocket that directs the approach of the reactants.
Without specific research focused on this compound, any detailed discussion on transition state energies or the precise nature of its non-covalent interactions would be purely speculative. The scientific community has explored a vast array of chiral catalysts, but it appears that This compound has not yet been the subject of the in-depth computational and mechanistic studies required to provide the specific data requested.
Therefore, we are unable to provide a detailed article with data tables on the transition state analysis and the role of non-covalent interactions for This compound at this time.
Computational and Theoretical Studies of R 4 Methylmorpholine 2 Carboxylic Acid and Its Derivatives
Conformational Analysis and Stereochemical Preferences
The conformational landscape of (R)-4-Methylmorpholine-2-carboxylic acid is primarily dictated by the stereochemistry of the morpholine (B109124) ring and the nature of its substituents. The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain. However, other conformations like the boat or twist-boat may exist in equilibrium, though they are generally higher in energy. researchgate.net
In the chair conformation of this compound, the substituents—the methyl group on the nitrogen and the carboxylic acid group at the C2 position—can orient themselves in either axial or equatorial positions. The relative stability of these conformers is influenced by a combination of steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
For the N-methyl group, there is a known preference for the equatorial orientation in N-alkylmorpholines. However, in the case of N-oxides of N-alkylmorpholines, a strong preference for the axial position has been observed. rsc.org While not an N-oxide, this highlights that electronic effects involving the nitrogen lone pair can influence conformational preferences. In the case of this compound, the lone pair on the nitrogen will also have a preferred orientation, which can influence the conformational bias of the N-methyl group.
The (R)-stereochemistry at the C2 position dictates a specific spatial arrangement of the carboxylic acid group. Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the relative energies of the possible diastereomeric conformers. These calculations help in identifying the most stable conformer in the gas phase and in different solvents, providing a deeper understanding of its three-dimensional structure. nih.gov
Table 1: Predicted Conformational Preferences of this compound
| Conformer | N-Methyl Position | C2-Carboxylic Acid Position | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | Equatorial | Equatorial | 0.00 | 75 |
| 2 | Equatorial | Axial | 1.20 | 15 |
| 3 | Axial | Equatorial | 2.50 | 8 |
| 4 | Axial | Axial | 3.80 | 2 |
| Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific computational studies are required for accurate values. |
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to predict various reactivity descriptors and to map out potential energy surfaces for its reactions. nih.gov
One of the key aspects of reactivity is the molecule's acidity and basicity. The carboxylic acid group is acidic, while the tertiary amine of the morpholine ring is basic. The pKa values of both functional groups can be computationally predicted with good accuracy using high-level DFT methods, such as M06-2X, in conjunction with a suitable solvation model. nih.gov These calculations provide the Gibbs free energy change for the deprotonation/protonation reactions in solution.
Furthermore, quantum chemical calculations can elucidate the pathways of reactions involving this compound. For instance, in its role as a catalyst or a reactant, understanding the transition states and intermediates is crucial. By mapping the potential energy surface, the activation energies for different reaction pathways can be determined, allowing for the prediction of the most favorable reaction mechanism. nih.gov
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another valuable tool. The energies and spatial distributions of these orbitals can predict the sites of nucleophilic and electrophilic attack, offering insights into the molecule's reactivity with other chemical species.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Method |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | M06-2X/aug-cc-pVDZ (SMD) |
| pKa (Conjugate acid of Amine) | 7.0 - 8.0 | M06-2X/aug-cc-pVDZ (SMD) |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| Dipole Moment | 2.5 D | B3LYP/6-31G* |
| Note: These values are typical ranges expected for a molecule of this type and are subject to the specific computational methods and basis sets used. |
Molecular Modeling of Catalyst-Substrate Interactions
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how this compound and its derivatives interact with other molecules, such as substrates or biological macromolecules. These methods are especially relevant when considering the compound's potential as a catalyst or as a ligand for a receptor. mdpi.commdpi.com
Molecular docking can be used to predict the preferred binding orientation of the molecule within the active site of an enzyme or a synthetic catalyst. mdpi.com This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the catalyst-substrate complex. mdpi.com
Following docking, molecular dynamics simulations can provide a dynamic picture of the catalyst-substrate interaction over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding mode. These simulations can help to validate the docking poses and provide a more realistic representation of the interactions in a solvated environment.
For instance, if this compound were to be used as an organocatalyst, molecular modeling could help in designing more efficient derivatives by identifying the structural features that are crucial for binding and catalysis. The insights gained from these computational studies can guide the synthesis of new catalysts with improved activity and selectivity.
Table 3: Key Intermolecular Interactions in a Hypothetical Catalyst-Substrate Complex
| Interaction Type | Functional Group on this compound | Interacting Group on Substrate |
| Hydrogen Bond | Carboxylic Acid (Donor/Acceptor) | Carbonyl, Hydroxyl, Amine |
| Electrostatic | Protonated Amine (Cation) | Anionic groups |
| van der Waals | Morpholine Ring | Aromatic rings, Alkyl chains |
| Note: This table illustrates the types of interactions that could be identified through molecular modeling studies. |
Future Directions and Emerging Research Avenues
Novel Methodologies for the Preparation of Enantiomerically Pure Morpholine-2-carboxylic Acids
The synthesis of enantiomerically pure morpholines remains a significant area of research, with a focus on developing more efficient, scalable, and selective methods. Traditional approaches often face limitations, but several innovative strategies have emerged.
A significant advancement is the development of a simple, high-yielding, one or two-step protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.orgacs.org This method is notable for its ability to achieve clean monoalkylation of primary amines, a historically challenging transformation. acs.org It has been successfully applied to gram-scale synthesis and demonstrated in the formal synthesis of morpholines contained within active pharmaceutical ingredients. acs.org
Catalytic asymmetric methods are also gaining prominence. An organocatalytic enantioselective chlorocycloetherification has been reported for constructing morpholines with a quaternary stereocenter, achieving excellent yields and enantioselectivities under mild conditions using a cinchona alkaloid-derived catalyst. rsc.org Other catalytic approaches include a tandem hydroamination and asymmetric transfer hydrogenation for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
Enzymatic and resolution-based techniques continue to be valuable for accessing enantiopure morpholines. An enantioselective synthesis of morpholine (B109124) derivatives used as monoamine reuptake inhibitors employed a highly specific enzyme-catalyzed resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key step. nih.gov Similarly, a practical synthesis for a pharmaceutical intermediate involved the resolution of a morpholine amide to install the desired (S)-stereocenter. acs.org
Below is a table summarizing some modern synthetic approaches to chiral morpholines:
| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Ref |
| Redox Neutral SN2 Cyclization | High yield, scalable, simple one or two-step process, selective monoalkylation. | 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | organic-chemistry.orgacs.org |
| Asymmetric Halocyclization | Organocatalytic, creates quaternary stereocenters, high enantioselectivity. | Alkenols | Cinchona Alkaloid Derivative | rsc.org |
| Enzyme-Catalyzed Resolution | Highly specific for one enantiomer, produces high enantiomeric purity. | Racemic Morpholine Esters | Enzymes (e.g., lipases) | nih.gov |
| Tandem Asymmetric Hydrogenation | One-pot reaction, tolerates a wide range of functional groups. | Aminoalkyne Substrates | Ruthenium Catalyst with Chiral Ligand | organic-chemistry.org |
| Electrophile-Induced Cyclization | Diastereoselective synthesis from optically pure precursors. | N-allyl-β-amino alcohols | Bromine (Br2) | banglajol.info |
Expanded Applications in Complex Natural Product and Drug Target Synthesis
The chiral morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). acs.org (R)-4-Methylmorpholine-2-carboxylic acid and its analogs serve as crucial intermediates and pharmacophores in the synthesis of complex drug targets.
One prominent example is the development of dual serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). Structure-activity relationship studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives revealed that stereochemistry is critical for activity, and single enantiomers were prepared via enzymatic resolution. nih.gov One potent and selective dual SNRI from this class was advanced to pre-clinical evaluation. nih.gov
In another application, a practical, large-scale synthesis was developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which serves as a key starting material for a Phase 2 investigational drug candidate at Eli Lilly and Company. acs.org Furthermore, a series of chiral alkoxymethyl morpholine analogs led to the identification of a potent and selective dopamine (B1211576) D4 receptor antagonist, a target for conditions like L-DOPA-induced dyskinesia. nih.gov The morpholine core has also been integral to developing inhibitors for challenging targets like BACE-1 for Alzheimer's disease. acs.org
The versatility of the morpholine scaffold is highlighted in the following table of its applications in drug discovery:
| Drug Target/Class | Example Compound Type | Key Finding | Ref |
| Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs) | (SS)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Stereochemistry and aryl substitution control selectivity and potency. | nih.gov |
| Dopamine D4 Receptor Antagonists | (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Identification of a novel, potent, and selective antagonist. | nih.gov |
| Undisclosed Phase 2 Drug Candidate | (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate | A key starting material for a clinical trial candidate. | acs.org |
| Beta-Secretase 1 (BACE-1) Inhibitors | Hydroxyethylamine-based peptide isosteres with a morpholine scaffold | The morpholine scaffold helps orient substituents into the enzyme's active site. | acs.org |
| Muscarinic Acetylcholine (B1216132) Receptor (M1) Ligands | 4-methylmorpholine-2-carboxylic acid congeners | Used to develop potential PET radiotracers for neurodegenerative disorders. | researchgate.net |
Integration with Sustainable and Green Chemistry Principles (e.g., Flow Chemistry, Biocatalysis)
The synthesis of this compound and related compounds is increasingly benefiting from the integration of green chemistry principles, aimed at creating more efficient, safer, and environmentally benign processes. nih.govnih.gov
Biocatalysis stands out as a powerful green tool for producing chiral molecules. nih.govnih.gov Enzyme-catalyzed reactions offer high selectivity and activity under mild conditions, using biodegradable and non-toxic catalysts. nih.gov The use of enzymes, either isolated or in whole-cell systems, is a valuable approach for synthesizing pharmaceutical products and intermediates. nih.gov A specific application is the use of enzyme-catalyzed resolution to produce enantiomerically pure morpholine derivatives, avoiding harsher chemical methods. nih.gov
Flow Chemistry offers significant advantages for process intensification and safety. researchgate.net Performing reactions in continuous flow can reduce reaction times, improve selectivity by suppressing side reactions, and allow for the reuse of immobilized catalysts. researchgate.net A scalable, photocatalytic method for producing substituted morpholines has been successfully implemented under continuous flow conditions. organic-chemistry.org Furthermore, proof-of-concept studies have shown that key synthetic steps, such as Grignard reactions for preparing morpholine-based intermediates, could potentially be run as continuous processes, even allowing for magnesium recycling. acs.org
General Green Chemistry Principles are also being applied. A recently developed morpholine synthesis from 1,2-amino alcohols using ethylene sulfate is highlighted for its environmental and safety benefits over traditional methods, which often use hazardous reagents like di- and triethanolamine (B1662121) at high temperatures. acs.orggoogle.com The use of sustainable catalysts, such as pyridine-2-carboxylic acid, in green solvent systems like water-ethanol mixtures for the synthesis of related heterocyclic compounds, demonstrates a broader trend towards eco-efficient methodologies. nih.gov
Exploration of Structure-Reactivity Relationships in Catalytic and Synthetic Applications
A deeper understanding of how the structure of morpholine derivatives influences their reactivity and biological activity is crucial for designing new catalysts and therapeutics.
In the field of organocatalysis , detailed studies have explored why morpholine-based catalysts are often less reactive than their pyrrolidine (B122466) counterparts in enamine-mediated reactions. nih.gov This lower reactivity is attributed to the electron-withdrawing effect of the ring oxygen and the pronounced pyramidal shape of the nitrogen atom, which reduces the nucleophilicity of the corresponding enamine. nih.gov However, by strategically placing substituents on the morpholine ring, researchers have designed highly hindered morpholine-based organocatalysts that show remarkable ability to control both diastereo- and enantioselectivity in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov In these systems, the carboxylic acid group on the morpholine ring was proven to be essential for catalytic activity. nih.gov
In medicinal chemistry , Structure-Activity Relationship (SAR) studies are fundamental. For morpholine-based SNRI candidates, it was established that both the stereochemistry at the C-2 position and the substitution patterns on the aryl and aryloxy rings are critical determinants of inhibitory activity and selectivity for serotonin versus noradrenaline transporters. nih.gov Similarly, SAR studies of chiral alkoxymethyl morpholine analogs were essential in identifying a potent and selective dopamine D4 receptor antagonist. nih.gov These studies provide a rational basis for designing molecules with improved potency and optimized pharmacokinetic properties. e3s-conferences.org Reactivity can also be influenced by electronic effects; for instance, the presence of an electron-donating group on a C-2 aryl substituent was found to accelerate a bromine-induced cyclization reaction to form the morpholine ring. banglajol.info
Q & A
Q. What are the recommended synthetic strategies for (R)-4-Methylmorpholine-2-carboxylic acid, and how do reaction conditions influence stereochemical purity?
Synthesis typically involves condensation and cyclization steps. For example, a route may start with chiral precursors to preserve the (R)-configuration, using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene . Reaction temperature and solvent polarity must be optimized to minimize racemization. Characterization via chiral HPLC (e.g., using a mobile phase of methanol/water with 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide, pH 5.5) ensures stereochemical purity .
Q. How can researchers validate the structural identity of this compound?
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and molecular geometry . Complementary methods include:
Q. What physicochemical properties of this compound are critical for biological studies?
Key properties include:
- Lipophilicity (logP): Impacts membrane permeability and bioavailability. Computational tools like MarvinSketch or experimental shake-flask methods can determine logP. Reduced lipophilicity enhances solubility for in vitro assays .
- pKa : The carboxylic acid group (pKa ~2.5) and tertiary amine (pKa ~7.5) dictate ionization states at physiological pH.
Advanced Research Questions
Q. How can structural modifications of this compound improve subtype selectivity in receptor-binding studies?
Substituting the methyl group or modifying the morpholine ring can alter binding affinity. For example:
- M1/M3 receptor selectivity : Replace the methyl group with bulkier substituents (e.g., benzyl) to exploit steric effects.
- PET tracer design : Introduce fluorine atoms at specific positions to balance lipophilicity and target engagement .
Docking simulations (e.g., AutoDock Vina) and molecular dynamics refine hypotheses before synthesis .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Standardized assays : Use cell lines with consistent receptor expression levels (e.g., CHO-K1 for GPCR studies).
- Batch analysis : Quantify enantiomeric excess (EE) via chiral chromatography for all derivatives .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric purity?
Scale-up challenges include heat dissipation and catalyst efficiency. Strategies:
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Keep at –20°C under inert gas (N2/Ar) to prevent oxidation.
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the morpholine ring.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Methodological Guidance
Q. How to design dose-response experiments for this compound in vivo studies?
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
- Multivariate regression : Relate substituent properties (e.g., Hammett σ) to bioactivity.
- Cluster analysis : Group derivatives with similar pharmacophores.
- Machine learning : Train random forest models on public datasets (ChEMBL) to predict novel analogs .
Q. How to address ethical and reproducibility challenges in preclinical studies?
- Blinding : Randomize compound codes to eliminate bias in data collection.
- FAIR data : Share raw data in repositories like Zenodo with standardized metadata .
- Ethical review : Obtain IACUC approval for animal studies, ensuring compliance with ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
